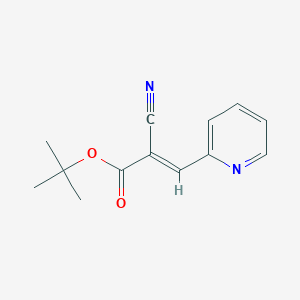

tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Organic Chemistry

- Peptide and Peptidomimic Synthesis : The novel synthesis route involving tert-butyl acrylate demonstrates its utility in the preparation of β-amino acids, which are crucial for peptide and peptidomimic synthesis. This showcases the compound's role in facilitating the development of novel biomolecules (Bovy & Rico, 1993).

- Nitrile Anion Cyclization : Research highlights the efficient synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, demonstrating the compound's application in creating structurally complex and chiral organic molecules (Chung et al., 2005).

Materials and Polymer Science

- Dye-Sensitized Solar Cells (DSSCs) : Pyridine derivatives, related to tert-butyl acrylate structures, have been used as additives in bromide/tribromide electrolyte for dye-sensitized solar cells, showcasing their role in enhancing the energy conversion efficiency of DSSCs (Bagheri et al., 2015).

- Metallopolymer Synthesis : Iron-based catalysts bearing bis(imido)–pyridine ligands have been explored for the polymerization of tert-butyl acrylate, indicating their importance in the development of new polymers with potential applications in diverse technological fields (Castro et al., 2003).

- Nanomaterials and Coatings : The modification of nanosilica surfaces via in situ polymerization of tert-butyl acrylate demonstrates the compound's application in creating functional materials with tailored surface properties, relevant for encapsulation and resist technology (Sondi et al., 2000).

properties

IUPAC Name |

tert-butyl (E)-2-cyano-3-pyridin-2-ylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-13(2,3)17-12(16)10(9-14)8-11-6-4-5-7-15-11/h4-8H,1-3H3/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRZJAMSNZGQSV-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=CC1=CC=CC=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C(=C/C1=CC=CC=N1)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386204.png)

![Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2386209.png)

![7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2386213.png)

![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)

![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)